MAPPICINE KETONE
Overview
Description
Mappicine ketone is an analogue of mappicine, a plant alkaloid isolated from Mappia foetida. It has been identified as an antiviral lead compound with selective activity against herpes viruses and human cytomegalovirus . This compound is structurally related to camptothecin, a well-known antitumor agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of mappicine ketone involves several key steps. One efficient method is based on the assembly of tricyclic amine with pseudo acid chloride. A Friedlander condensation is utilized for the construction of the ABC skeleton, and a periselective Diels-Alder approach is used for the preparation of the pseudo acid chloride . Another method involves the conversion of camptothecin to this compound using microwave irradiation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Mappicine ketone undergoes various chemical reactions, including reduction, oxidation, and substitution. For example, it can be reduced with sodium borohydride to form racemic mappicine .
Common Reagents and Conditions
Reduction: Sodium borohydride in methanol
Oxidation: Common oxidizing agents like potassium permanganate
Substitution: Various nucleophiles under appropriate conditions
Major Products
Reduction: Racemic mappicine
Oxidation: Oxidized derivatives of this compound
Substitution: Substituted mappicine derivatives
Scientific Research Applications
Mappicine ketone has shown significant antiviral activity against herpes viruses and human cytomegalovirus . It is also being explored for its potential antitumor properties due to its structural similarity to camptothecin . Additionally, this compound and its derivatives are used in the synthesis of various analogues for research purposes .
Mechanism of Action
The exact mechanism of action of mappicine ketone is not fully understood. it is believed to interact with DNA and inhibit viral replication, similar to camptothecin’s inhibition of topoisomerase I . This interaction likely disrupts the replication process of the viruses, leading to their inhibition.
Comparison with Similar Compounds
Mappicine ketone is structurally related to several other compounds, including:
Camptothecin: A well-known antitumor agent that inhibits topoisomerase I.
Mappicine: The parent compound of this compound, also isolated from Mappia foetida.
Nothapodytine B: Another structurally related alkaloid with similar antiviral properties.
This compound is unique due to its selective antiviral activity and potential for further chemical modifications to enhance its properties .
Properties
IUPAC Name |
8-methyl-7-propanoyl-11H-indolizino[1,2-b]quinolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-3-17(22)14-9-16-18-13(10-21(16)19(23)11(14)2)8-12-6-4-5-7-15(12)20-18/h4-9H,3,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTFEANXLNNBOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=O)N2CC3=CC4=CC=CC=C4N=C3C2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971255 | |
Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55854-89-2 | |
Record name | Nothapodytine B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055854892 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-7-propanoylindolizino[1,2-b]quinolin-9(11H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90971255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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